molecular formula C13H14N2OS B4971545 5-isopropyl-N-3-pyridinyl-3-thiophenecarboxamide

5-isopropyl-N-3-pyridinyl-3-thiophenecarboxamide

Cat. No. B4971545
M. Wt: 246.33 g/mol
InChI Key: TZODFZIBCSAZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-isopropyl-N-3-pyridinyl-3-thiophenecarboxamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential applications in pain management. ABT-594 is a potent agonist of nicotinic acetylcholine receptors, which play a key role in modulating pain perception.

Mechanism of Action

5-isopropyl-N-3-pyridinyl-3-thiophenecarboxamide acts as a potent agonist of nicotinic acetylcholine receptors, specifically the α4β2 and α6β2 subtypes. Activation of these receptors leads to the release of neurotransmitters, including dopamine and serotonin, which play a key role in modulating pain perception. This compound also acts as a desensitizing agent, which further reduces pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain perception, increase locomotor activity, and induce antinociception in animal models. This compound has also been shown to have anti-inflammatory effects and to reduce the release of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

5-isopropyl-N-3-pyridinyl-3-thiophenecarboxamide has a number of advantages for lab experiments. It is highly potent, which allows for lower dosages and reduces the risk of toxicity. It also has a low risk of tolerance and dependence, which makes it an attractive alternative to opioids. However, this compound is not without its limitations. It has a short half-life, which requires frequent dosing, and it can be difficult to administer due to its low solubility.

Future Directions

There are a number of future directions for 5-isopropyl-N-3-pyridinyl-3-thiophenecarboxamide research. One area of interest is the development of more potent and selective agonists of nicotinic acetylcholine receptors. Another area of interest is the development of formulations that allow for longer-lasting effects and improved solubility. Finally, there is a need for further research into the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 5-isopropyl-N-3-pyridinyl-3-thiophenecarboxamide involves a multi-step process starting with commercially available starting materials. The key step in the synthesis is the coupling of 3-thiophenecarboxylic acid with 3-bromo-5-isopropylpyridine to form the desired product. The final compound is obtained through a series of purification steps, including crystallization and column chromatography.

Scientific Research Applications

5-isopropyl-N-3-pyridinyl-3-thiophenecarboxamide has been extensively studied for its potential applications in pain management. It has been shown to be effective in animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. This compound has also been shown to have a lower risk of tolerance and dependence compared to other pain medications, such as opioids.

properties

IUPAC Name

5-propan-2-yl-N-pyridin-3-ylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-9(2)12-6-10(8-17-12)13(16)15-11-4-3-5-14-7-11/h3-9H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZODFZIBCSAZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CS1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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